2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-
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Overview
Description
2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- is a complex organic compound that belongs to the pyridinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- typically involves multi-step organic reactions. The process may start with the preparation of the pyridinone core, followed by the introduction of various substituents through reactions such as alkylation, cyclopropanation, and trifluoromethylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Safety measures and environmental considerations are also critical in industrial production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenating agents, organometallic reagents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding. These properties make it a potential candidate for drug discovery and development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for the development of new pharmaceuticals. Its ability to interact with specific biological targets can be exploited to design drugs for various diseases.
Industry
In the industrial sector, this compound may find applications in the production of specialty chemicals, materials, and agrochemicals. Its unique chemical properties can be harnessed to develop innovative products and processes.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(methoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-
- 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(phenylmethoxy)-1-(methyl)-2-propynyl)-5-ethyl-6-methyl-
Uniqueness
Compared to similar compounds, 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(phenylmethoxy)-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- stands out due to its unique combination of substituents. The presence of the trifluoromethyl group, cyclopropyl ring, and phenylmethoxy group imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
335665-76-4 |
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Molecular Formula |
C22H22F3NO2 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-phenylmethoxybut-3-yn-2-yl]-5-ethyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C22H22F3NO2/c1-3-18-13-19(20(27)26-15(18)2)21(22(23,24)25,12-11-16-9-10-16)28-14-17-7-5-4-6-8-17/h4-8,13,16H,3,9-10,14H2,1-2H3,(H,26,27)/t21-/m0/s1 |
InChI Key |
IJKRFIRPCMPTFM-NRFANRHFSA-N |
Isomeric SMILES |
CCC1=C(NC(=O)C(=C1)[C@@](C#CC2CC2)(C(F)(F)F)OCC3=CC=CC=C3)C |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1)C(C#CC2CC2)(C(F)(F)F)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
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